molecular formula C8H18N2O B13561682 (S)-2-Amino-N-butylbutanamide

(S)-2-Amino-N-butylbutanamide

Cat. No.: B13561682
M. Wt: 158.24 g/mol
InChI Key: XOQMVFUADMEGRE-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-butylbutanamide is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-butylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butylamine and butyric acid derivatives.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques are employed. This can involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where the amine group of butylamine reacts with the carboxylic acid derivative to form the amide bond. This reaction is typically carried out under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-butylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

(S)-2-Amino-N-butylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.

    Biology: The compound’s interaction with biological systems makes it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-butylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

    ®-2-Amino-N-butylbutanamide: The enantiomer of (S)-2-Amino-N-butylbutanamide, which may have different biological activities due to its opposite stereochemistry.

    N-Butylbutanamide: A non-chiral analog that lacks the specific interactions conferred by the chiral center.

    2-Amino-N-methylbutanamide: A similar compound with a methyl group instead of a butyl group, which may affect its reactivity and interactions.

Uniqueness: this compound’s uniqueness lies in its chiral nature, which allows for specific interactions with biological targets. This makes it a valuable compound for developing enantiomerically pure drugs and studying chiral interactions in biological systems.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2S)-2-amino-N-butylbutanamide

InChI

InChI=1S/C8H18N2O/c1-3-5-6-10-8(11)7(9)4-2/h7H,3-6,9H2,1-2H3,(H,10,11)/t7-/m0/s1

InChI Key

XOQMVFUADMEGRE-ZETCQYMHSA-N

Isomeric SMILES

CCCCNC(=O)[C@H](CC)N

Canonical SMILES

CCCCNC(=O)C(CC)N

Origin of Product

United States

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